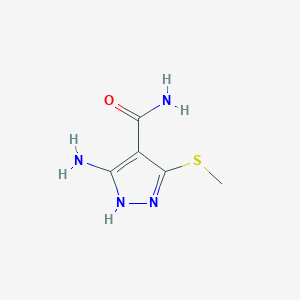

5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide

Descripción general

Descripción

5-Amino-3-(methylthio)-1H-pyrazole-4-carboxamide is a chemical compound with the IUPAC Standard InChIKey: HQKQSHMJHHADQB-UHFFFAOYSA-N .

Synthesis Analysis

The synthesis of novel methyl 5-amino-3-(methylthio)-1-differently substituted-1H-pyrazole-4-carboxylates involves the cyclocondensation of α-oxeketene S,S-dimethyl acetal building blocks with different alkyl, aryl, and heterocyclic acid hydrazides . Another method involves the use of ketene dithioacetals as starting materials .Molecular Structure Analysis

The molecular structure of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide can be found in the NIST Chemistry WebBook . The identities of the novel molecules synthesized from this compound were confirmed by NMR and HRMS spectrometry .Chemical Reactions Analysis

The chemical reactions involving 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide are complex. For instance, the reaction with cinnamaldehyde leads to the synthesis of ethyl 5-amino-3-(methylthio)-1-(1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)-1H-pyrazole-4-carboxylate .Aplicaciones Científicas De Investigación

Synthesis of N-acyl-pyrazoles

The compound serves as a precursor in the synthesis of diverse N-acyl-pyrazoles . This process involves cyclocondensation reactions with various hydrazides, leading to the production of novel methyl 5-amino-3-(methylthio)-1-differently substituted-1H-pyrazole-4-carboxylates . These N-acyl-pyrazoles have significant importance due to their presence in many agrochemical and pharmaceutical products.

Antifungal Applications

5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide derivatives have been designed and synthesized for their antifungal activities . These compounds have shown considerable efficacy against a range of pathogenic fungi, which is crucial for the development of new fungicides with novel modes of action .

Heterocyclic Chemistry

In heterocyclic chemistry, this compound is utilized for creating new materials that could be beneficial in applied sciences. The pyrazole moiety, in particular, is a critical component in the design and production of new materials due to its versatility and the range of biological properties it can impart .

Agricultural Disease Management

Derivatives of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide are explored for their potential in managing agricultural diseases caused by pathogenic fungi. These derivatives can contribute to the security and efficiency of crop production by acting as biorational pesticides .

Organic Synthesis

This compound is involved in organic synthesis, where it acts as a building block for the construction of various organic molecules. Its reactivity allows for the formation of complex structures that are valuable in medicinal chemistry and material science .

Crystallography Studies

The crystal structure of derivatives of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide has been determined, which aids in understanding the molecular configuration and the potential interactions it may have with other molecules. This is essential for the development of new compounds with desired properties .

Direcciones Futuras

The synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole has been highlighted as a promising area for future research . The pharmacological significance of these scaffolds and the development of new methodologies for accessing new 1,2,4-triazole-containing scaffolds could be useful for the discovery of new drug candidates .

Propiedades

IUPAC Name |

5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4OS/c1-11-5-2(4(7)10)3(6)8-9-5/h1H3,(H2,7,10)(H3,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHLPIXKNRKHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90321115 | |

| Record name | 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide | |

CAS RN |

90914-35-5 | |

| Record name | 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole]](/img/structure/B1267386.png)

![3-{[(Benzyloxy)carbonyl]amino}-3-carbamoylpropanoic acid](/img/structure/B1267392.png)